molecular formula C6H13NO B167219 (R)-2-Ethylmorpholine CAS No. 1313176-45-2

(R)-2-Ethylmorpholine

Cat. No. B167219
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-ZCFIWIBFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photophysical Behavior and Non-Covalent Interactions in Zinc Complexes

Research involving (R)-2-ethylmorpholine focuses on its role in the synthesis of dinuclear zinc(II) complexes to study the influence of para substituents on photophysical behavior and non-covalent interactions. These zinc complexes, derived from ligands including N-ethylmorpholine, exhibit unique fluorescence and phosphorescence properties controlled by para substitution. The study provides insights into the structural diversity and photophysical properties of these complexes, highlighting the significance of non-covalent interactions facilitated by the (R)-2-ethylmorpholine moiety (Chakraborty et al., 2015).

Stereoselective Synthesis

(R)-2-Ethylmorpholine plays a critical role in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the production of pharmacologically important compounds. The synthesis involves asymmetric hydrogenation, highlighting the compound's utility in facilitating enantioselective reactions. This application demonstrates its importance in fine chemical synthesis and the pharmaceutical industry, providing a pathway to produce optically pure products (Kluson et al., 2019).

Surface Modification and Adhesion Improvement

In the field of materials science, (R)-2-ethylmorpholine derivatives have been utilized in the surface treatment of rubber materials to enhance adhesion properties. The treatment involves chlorination processes that modify the rubber surface, improving its compatibility with adhesives. This application underscores the compound's utility in modifying material surfaces for industrial applications, particularly in improving the adhesion properties of synthetic rubbers (Romero-Sánchez et al., 2000).

Catalysis and Organic Synthesis

(R)-2-Ethylmorpholine is involved in the synthesis of novel compounds through catalytic processes, such as the rhodium(II) acetate-catalyzed carbene insertion. These studies highlight its role in facilitating the development of new methodologies for organic synthesis, contributing to the advancement of pharmaceutical and fine chemical production. The versatility of (R)-2-ethylmorpholine in catalysis showcases its potential in creating bioactive compounds of interest to the pharmaceutical industry (Trstenjak et al., 2013).

Gas Absorption and Separation Processes

Recent studies have also explored the application of (R)-2-ethylmorpholine derivatives in gas absorption and separation processes. These studies involve the synthesis of carboxylate protic ionic liquids containing (R)-2-ethylmorpholine for the absorption of gases like H2S. The low cost and viscosity of these ionic liquids, combined with their effective gas absorption properties, demonstrate the potential of (R)-2-ethylmorpholine derivatives in environmental and industrial processes aimed at gas purification and separation (Zhao et al., 2018).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and any other hazards associated with its use. Information on safe handling and disposal would also be included.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound like “®-2-Ethylmorpholine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, your institution’s library is also a good resource. You could also consider reaching out to a chemistry professor or professional chemist for guidance.


properties

IUPAC Name

(2R)-2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649702
Record name (2R)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Ethylmorpholine

CAS RN

1313176-45-2
Record name (2R)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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